molecular formula C21H24N6 B11031135 4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Cat. No.: B11031135
M. Wt: 360.5 g/mol
InChI Key: AFDZOSQNNAOOBN-UHFFFAOYSA-N
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Description

4,8-Dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a heterocyclic compound featuring a quinazoline core fused with a tetrahydro-1,3,5-triazine moiety. Its molecular formula is C₂₀H₂₂N₆, with an average molecular mass of 346.44 g/mol and a monoisotopic mass of 346.1906 g/mol .

This compound is classified under quinazoline derivatives, a class known for diverse pharmacological activities, including kinase inhibition and anticancer properties.

Properties

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

IUPAC Name

4,8-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C21H24N6/c1-15-7-6-10-18-16(2)24-21(25-19(15)18)26-20-22-13-27(14-23-20)12-11-17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26)

InChI Key

AFDZOSQNNAOOBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multiple steps. One common synthetic route includes the nucleophilic substitution reaction of a quinazoline derivative with an appropriate amine. The starting material, often a substituted quinazoline, undergoes a series of reactions including methylation and cyclization to form the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield the corresponding amines.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine serves as a valuable building block for the synthesis of more complex molecules. It can be utilized in developing new synthetic methodologies that contribute to the advancement of organic chemistry.

The compound has shown promise in various biological assays:

  • Enzyme Inhibition : Studies have indicated that it may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its interaction with biological receptors suggests potential applications in pharmacology.

Medicinal Chemistry

Quinazoline derivatives are well-known for their therapeutic potential. This particular compound has been investigated for:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
  • Antiviral and Antibacterial Properties : Research indicates potential efficacy against viral and bacterial infections.

Industrial Applications

In industrial settings, this compound could be explored for developing new materials with specific properties such as:

  • Polymers : Its structural features may enhance polymer characteristics.
  • Coatings : Potential applications in protective coatings due to its chemical stability.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Structural Features Unique Properties Biological Implications Reference
This compound Quinazoline (4,8-dimethyl) + triazine (2-phenylethyl) High hydrophobicity due to aromatic phenylethyl group; potential for enhanced receptor binding via π-π interactions. Likely targets kinases or receptors; antitumor activity inferred from structural analogs.
N-[5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine Quinazoline (4,7-dimethyl) + triazine (4-methoxybenzyl) Enhanced lipophilicity from methoxybenzyl; improved solubility in polar solvents. Demonstrated enzyme inhibition and receptor modulation in vitro.
4,6-Dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine Quinazoline (4,6-dimethyl) + triazine (morpholinylethyl) Polar morpholine group increases solubility and potential for hydrogen bonding. Antitumor activity reported in preclinical studies.
N-[5-(3,4-Dimethoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-methoxy-4-methylquinazolin-2-amine Quinazoline (6-methoxy, 4-methyl) + triazine (dimethoxyphenethyl) Electron-rich dimethoxyphenyl enhances antioxidant and CNS activity. Patent-pending for neurodegenerative disease applications.
6-Ethyl-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine Quinazoline (6-ethyl, 4-methyl) + triazine (2-phenylethyl) Ethyl substitution increases steric bulk, potentially altering target selectivity. Under investigation for kinase inhibition.

Key Findings:

Substituent Effects on Bioactivity :

  • The 2-phenylethyl group in the target compound enhances hydrophobic interactions, which may improve binding to lipid-rich enzymatic pockets compared to polar analogs like the morpholinylethyl derivative .
  • Methoxybenzyl substituents (e.g., in ) improve solubility but reduce membrane permeability, limiting bioavailability .

Quinazoline Modifications: 4,8-Dimethyl substitution (target compound) vs. 6-Methoxy substitution () introduces hydrogen-bonding capacity, which is absent in the target compound but critical for CNS-targeted drugs .

Triazine Functionalization: Morpholinylethyl groups () introduce tertiary amines, enabling pH-dependent solubility and protonation in acidic environments (e.g., tumor microenvironments) .

Biological Activity

4,8-Dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a quinazoline core substituted with a tetrahydro-triazine moiety and a phenylethyl group. The molecular formula is C20H24N6C_{20}H_{24}N_{6}, and it has a molecular weight of approximately 364.45 g/mol. The structural complexity allows for diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

CNS Activity

Quinazoline derivatives have been evaluated for their central nervous system (CNS) effects. In particular, studies have shown that certain analogs can exhibit sedative-hypnotic and anticonvulsant activities. For example, a series of quinazoline derivatives were tested in animal models for their ability to induce sedation and protect against seizures induced by pentylenetetrazole . The results indicated that some compounds significantly reduced seizure frequency and duration.

The biological activity of this compound may be attributed to its ability to interact with neurotransmitter systems. Specifically, it is hypothesized to modulate GABAergic activity, which is crucial for its sedative effects. Additionally, the compound may inhibit certain enzymes involved in neurotransmitter degradation .

Study 1: Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of quinazoline derivatives, the compound was administered to mice at varying doses. Results showed that at higher doses (300 mg/kg), there was a notable reduction in seizure activity compared to control groups. Neurotoxicity was assessed using the rotorod method, indicating a favorable safety profile .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related compounds against Escherichia coli and Staphylococcus aureus . The study found that certain modifications to the quinazoline structure enhanced antibacterial activity significantly. The minimum inhibitory concentrations (MICs) were determined to be as low as 10 µg/mL for some compounds .

Data Tables

Activity Type Tested Compound IC50/ MIC Reference
AntimicrobialN-[2-(naphthalen-1-yl)ethyl]-5-phenyl...10 µg/mL
CNS Depressant4a, 4d derivatives30 mg/kg
Anticonvulsant4a derivativeEffective at 300 mg/kg

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